![molecular formula C17H20N2S B2818635 6-(1-Adamantyl)-1,3-benzothiazol-2-amine CAS No. 26934-59-8](/img/structure/B2818635.png)
6-(1-Adamantyl)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Adamantyl)-1,3-benzothiazol-2-amine, also known as 6-ABA, is a novel heterocyclic compound with a wide range of applications in scientific research. It is a derivative of the benzothiazole family, which is a class of sulfur-containing heterocyclic compounds. 6-ABA is a highly versatile compound due to its unique chemical structure, which contains both an amine and a thiazole ring. This combination of features makes it an attractive target for research in the fields of organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Synthesis of Novel Compounds
- A series of benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing the adamantane moiety were synthesized, showcasing the versatility of adamantane-containing compounds in the development of novel molecules with potential applications in medicinal chemistry (Soselia et al., 2020).
- Research on homolytic aromatic ipso substitutions in benzothiazoles by the nucleophilic 1-adamantyl radical has demonstrated the potential for creating 2-(1-adamantyl)-benzothiazole through a substitution process, highlighting a method for generating compounds with possible applications in material science or pharmacology (Fiorentino et al., 1977).
Quantum Analysis and Structural Insights
- A quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines was conducted, providing insights into the structural and electronic properties of adamantane derivatives. This research could inform the design of new materials or pharmaceuticals with optimized intermolecular interactions (El-Emam et al., 2020).
Antimycobacterial Agents
- Benzothiazole adamantyl amide was identified as a high throughput screening hit against Mycobacterium tuberculosis and showed activity against nontuberculous mycobacteria as well. This discovery marks a significant step towards developing new antimycobacterial agents, showcasing the therapeutic potential of adamantane-containing benzothiazole derivatives (De Groote et al., 2018).
Biological Activities
- Substituted benzothiazoles have been the focus of extensive research due to their varied biological activities, including anti-inflammatory and anti-bacterial properties. The synthesis of benzothiazol-2-amines and their derivatives further exemplifies the role of adamantane in the development of compounds with significant therapeutic potential (Hunasnalkar et al., 2010).
Future Directions
: Kadomura, N., Ito, T., Kawashima, H., Matsuhisa, T., Kinoshita, T., Soda, M., … & Kitaichi, K. (2021). In vitro metabolic profiles of adamantyl positional isomers of synthetic cannabinoids. Forensic Toxicology, 39(1), 26-44. Read more : Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Read more : Synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxy acids. Read more
Mechanism of Action
Target of Action
Adamantane derivatives have been found to interact with various targets, including sigma receptors and retinoic acid receptors . These receptors play crucial roles in cellular processes such as cell differentiation, inflammation, and apoptosis .
Mode of Action
Similar adamantyl-substituted compounds have been shown to induce apoptosis in cancer cells . This process involves the disruption of the inner mitochondrial transmembrane potential, generation of reactive oxygen species, and DNA fragmentation .
Biochemical Pathways
Related adamantyl-substituted compounds have been reported to inhibit the igf-1r and wnt/β-catenin pathways . These pathways are involved in cell growth, differentiation, and apoptosis.
Pharmacokinetics
It’s worth noting that the adamantane moiety is known for its high metabolic stability . This suggests that 6-(1-Adamantyl)-1,3-benzothiazol-2-amine may have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
Related adamantyl-substituted compounds have been reported to inhibit the growth and induce apoptosis of a wide variety of malignant cell types, including solid tumors and various leukemias .
Action Environment
The adamantane moiety is known for its rigidity and virtually stress-free structure , which might suggest a high degree of environmental stability.
Biochemical Analysis
Biochemical Properties
The adamantyl group in 6-(1-Adamantyl)-1,3-benzothiazol-2-amine can undergo various reactions such as hydroxylation This suggests that the compound may interact with enzymes, proteins, and other biomolecules in a biochemical context
Cellular Effects
Other adamantyl derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Other adamantyl derivatives have been shown to undergo metabolic transformations, suggesting that this compound may also be involved in similar metabolic pathways .
properties
IUPAC Name |
6-(1-adamantyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c18-16-19-14-2-1-13(6-15(14)20-16)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQDYMUPEITBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)N=C(S5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.